molecular formula C13H16INO4 B13497392 Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate

Cat. No.: B13497392
M. Wt: 377.17 g/mol
InChI Key: NEYWXKCBGITSSQ-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate ( 755034-85-6) is a high-value benzoic acid derivative engineered for complex multi-step synthesis in medicinal chemistry and drug discovery . Its structure incorporates three key functional handles: a reactive iodine substituent, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester . This combination allows for sequential and orthogonal functionalization, making it a versatile building block for constructing biologically active molecules. The iodine atom at the 3-position serves as an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aryl, heteroaryl, or vinyl fragments to the core scaffold . The Boc group stabilizes the amine during synthetic sequences and can be cleanly removed under mild acidic conditions to reveal the free amine, which can be further derivatized . Meanwhile, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification, providing additional avenues for molecular diversification . This compound is particularly valued in the preparation of pharmaceutical intermediates and fine chemicals where precise functional group manipulation is critical. It is offered with high purity and is intended for research applications only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H16INO4

Molecular Weight

377.17 g/mol

IUPAC Name

methyl 3-iodo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H16INO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17)

InChI Key

NEYWXKCBGITSSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate can undergo several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Deprotection: The free amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action for Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate primarily involves its functional groups:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications
Methyl 4-amino-3-iodobenzoate -NH₂ (4), -I (3) ~275.1 Reactive free amine; prone to oxidation
Methyl 4-((Boc)amino)-3-iodobenzoate (Target) -Boc-NH (4), -I (3) ~393.2 Stable intermediate; cross-coupling synth
Methyl 4-((Boc)amino)-3-methoxybenzoate -Boc-NH (4), -OCH₃ (3) ~281.3 Electron-rich ring; limited reactivity
Methyl 4-amino-3-(tert-butyl)benzoate HCl -NH₂ (4), -C(CH₃)₃ (3), HCl salt ~243.7 Lipophilic; crystallizes readily
2-TMS-ethyl 4-(BisBoc-guanidinomethyl)-3-I-benzoate -BisBoc-guanidinomethyl (4), -I (3) ~684.5 Specialized peptide mimics; dual protection

Key Observations :

  • Iodine vs. Methoxy: The iodine atom in the target compound enhances electrophilic substitution reactivity compared to the electron-donating methoxy group in Methyl 4-((Boc)amino)-3-methoxybenzoate .
  • Boc Protection: Boc shielding in the target compound improves stability over Methyl 4-amino-3-iodobenzoate, which lacks protection and is susceptible to unwanted side reactions .
  • Steric Effects: The tert-butyl group in Methyl 4-amino-3-(tert-butyl)benzoate HCl introduces steric hindrance, reducing solubility in polar solvents compared to the iodine-substituted target compound .

Computational Insights

Theoretical studies (e.g., B3LYP/6-31G(d,p)) on analogs like 3-methyl-4-benzylidenamino triazolone highlight substituent effects on charge distribution. For the target compound, iodine’s electron-withdrawing nature likely reduces Mulliken charges at the 4-position compared to methoxy derivatives .

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and applications, drawing from diverse sources to provide a comprehensive overview.

Molecular Formula : C12H14N2O3I
Molecular Weight : 364.15 g/mol
IUPAC Name : this compound
Physical State : Typically appears as a white crystalline solid.
Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Synthesis

The synthesis of this compound generally involves several key steps:

  • Starting Materials : The synthesis begins with 4-iodobenzoic acid and tert-butoxycarbonyl (Boc) protected amines.
  • Formation of Intermediate : The carboxylic acid is activated to form an acyl chloride, which then reacts with the Boc-protected amine.
  • Esterification : The resulting amide undergoes esterification with methanol to yield the methyl ester.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that derivatives of iodobenzoates exhibit significant anticancer properties. For instance, compounds with iodine substitutions have been shown to enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In a study focusing on similar iodinated benzoate derivatives, it was observed that they interacted with cellular signaling pathways involved in cancer progression.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The aromatic ring facilitates π-π stacking interactions, which may stabilize the compound's binding to biological targets.
  • Iodine Substitution Effects : The presence of iodine can influence the electronic properties of the molecule, potentially enhancing its reactivity and interactions with biomolecules.

Case Study 1: Anticancer Efficacy

In a preclinical model, this compound was tested against various cancer cell lines including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, suggesting potent activity against resistant strains. Further analysis indicated that the compound disrupted biofilm formation, which is crucial for bacterial virulence .

Q & A

Q. Table 1. Synthetic Optimization for Iodination

ParameterOptimal ConditionYield ImprovementReference
Temperature0°C → 25°C (gradual)60% → 78%
SolventAcetic acid/H2_2OReduced byproducts
Iodinating AgentNIS (1.2 equiv.)85% purity

Q. Table 2. Cross-Coupling Reaction Metrics

SubstrateCatalyst SystemYield (%)Purity (%)
4-MethoxyphenylPd(OAc)2_2/SPhos75>95
Vinylboronic AcidPdCl2_2(dppf)6290

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